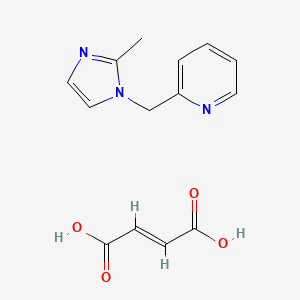
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate typically involves the condensation of 2-(chloromethyl)pyridine with 2-methylimidazole in hot dimethylformamide (DMF). The resulting free base is then treated with fumaric acid in ethanol to produce the fumarate salt . This method ensures the formation of the desired compound with high purity and yield.
Análisis De Reacciones Químicas
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions often involve solvents like DMF, ethanol, or water, and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced imidazole or pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions and signaling pathways .
Comparación Con Compuestos Similares
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate can be compared with other similar compounds, such as:
2-(2-Methylimidazol-1-ylmethyl)pyridine: The free base form without the fumarate salt.
2-(2-Methylimidazol-1-ylmethyl)pyridine hydrochloride: A hydrochloride salt form with different solubility and stability properties.
2-(2-Methylimidazol-1-ylmethyl)pyridine nitrate:
Propiedades
Número CAS |
862156-56-7 |
|---|---|
Fórmula molecular |
C14H15N3O4 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[(2-methylimidazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C10H11N3.C4H4O4/c1-9-11-6-7-13(9)8-10-4-2-3-5-12-10;5-3(6)1-2-4(7)8/h2-7H,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
VXGHNCAEIMCDOR-WLHGVMLRSA-N |
SMILES isomérico |
CC1=NC=CN1CC2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1=NC=CN1CC2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)
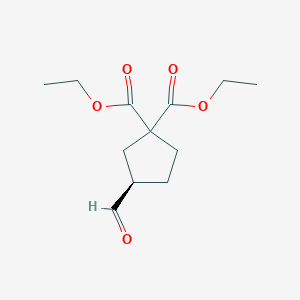

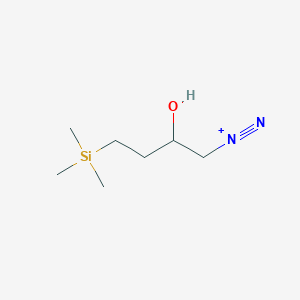

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
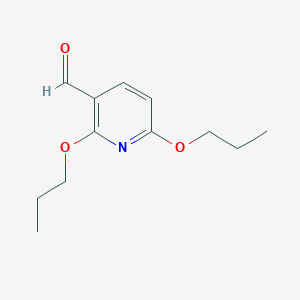
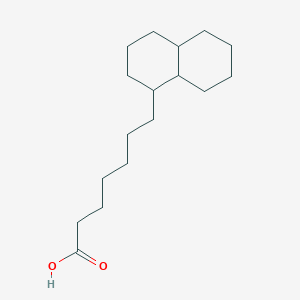
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
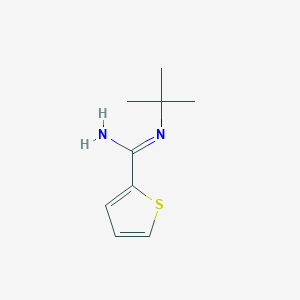
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
